molecular formula C12H20N3O6P B12796694 Cytidine, 2',3'-dideoxy-5'-O-((ethoxyhydroxyphosphinyl)methyl)- CAS No. 129174-12-5

Cytidine, 2',3'-dideoxy-5'-O-((ethoxyhydroxyphosphinyl)methyl)-

Cat. No.: B12796694
CAS No.: 129174-12-5
M. Wt: 333.28 g/mol
InChI Key: JHLORDHGMOXGTJ-GXSJLCMTSA-N
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Description

Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- is a synthetic nucleoside analog. It is structurally related to cytidine, a naturally occurring nucleoside that plays a crucial role in cellular processes such as DNA and RNA synthesis. The modification at the 2’ and 3’ positions, along with the addition of an ethoxyhydroxyphosphinyl group at the 5’ position, imparts unique chemical and biological properties to this compound.

Preparation Methods

The synthesis of Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- involves multiple steps The starting material is typically cytidine, which undergoes selective deoxygenation at the 2’ and 3’ positionsThe reaction conditions often involve the use of protecting groups to ensure selective modification and high yields .

Chemical Reactions Analysis

Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- can undergo various chemical reactions, including:

Scientific Research Applications

Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: The compound is studied for its potential to inhibit viral replication by interfering with viral DNA synthesis.

    Medicine: It is explored as a potential antiviral and anticancer agent due to its ability to disrupt nucleic acid metabolism.

    Industry: The compound is used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- involves its incorporation into DNA or RNA chains during nucleic acid synthesis. This incorporation leads to chain termination, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The molecular targets include viral DNA polymerases and cellular enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- can be compared with other nucleoside analogs such as:

Properties

CAS No.

129174-12-5

Molecular Formula

C12H20N3O6P

Molecular Weight

333.28 g/mol

IUPAC Name

[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxymethyl-ethoxyphosphinic acid

InChI

InChI=1S/C12H20N3O6P/c1-2-20-22(17,18)8-19-7-9-3-4-11(21-9)15-6-5-10(13)14-12(15)16/h5-6,9,11H,2-4,7-8H2,1H3,(H,17,18)(H2,13,14,16)/t9-,11+/m0/s1

InChI Key

JHLORDHGMOXGTJ-GXSJLCMTSA-N

Isomeric SMILES

CCOP(=O)(COC[C@@H]1CC[C@@H](O1)N2C=CC(=NC2=O)N)O

Canonical SMILES

CCOP(=O)(COCC1CCC(O1)N2C=CC(=NC2=O)N)O

Origin of Product

United States

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